molecular formula C9H11NO2 B1432773 2-Methyl-6-(methylamino)benzoic acid CAS No. 66232-39-1

2-Methyl-6-(methylamino)benzoic acid

Cat. No.: B1432773
CAS No.: 66232-39-1
M. Wt: 165.19 g/mol
InChI Key: LXBJMHFADIEJOC-UHFFFAOYSA-N
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Description

2-Methyl-6-(methylamino)benzoic acid, also known as N-Methylanthranilic acid, is an organic compound with the molecular formula C8H9NO2. It is a derivative of anthranilic acid and is characterized by the presence of a methyl group and a methylamino group attached to the benzene ring. This compound is known for its role as a plant metabolite and its functional relationship to anthranilic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(methylamino)benzoic acid typically involves the methylation of anthranilic acid. One common method is the reaction of anthranilic acid with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves the use of methylating agents such as dimethyl sulfate. The process includes the reaction of anthranilic acid with dimethyl sulfate in the presence of a base, followed by purification steps to isolate the product .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-(methylamino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-6-(methylamino)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its role as a plant metabolite and its potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its analgesic properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(methylamino)benzoic acid involves its interaction with specific molecular targets and pathways. As a derivative of anthranilic acid, it can interact with enzymes and receptors involved in various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is known to exhibit biological activity through its interaction with cellular components .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-6-(methylamino)benzoic acid is unique due to the presence of both a methyl group and a methylamino group on the benzene ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-methyl-6-(methylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-3-5-7(10-2)8(6)9(11)12/h3-5,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBJMHFADIEJOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701289149
Record name 2-Methyl-6-(methylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66232-39-1
Record name 2-Methyl-6-(methylamino)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66232-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-6-(methylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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